(2,6-dichlorophenyl)(2,3-dihydro-1H-indol-1-yl)methanone
CAS No.:
Cat. No.: VC15019356
Molecular Formula: C15H11Cl2NO
Molecular Weight: 292.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H11Cl2NO |
|---|---|
| Molecular Weight | 292.2 g/mol |
| IUPAC Name | (2,6-dichlorophenyl)-(2,3-dihydroindol-1-yl)methanone |
| Standard InChI | InChI=1S/C15H11Cl2NO/c16-11-5-3-6-12(17)14(11)15(19)18-9-8-10-4-1-2-7-13(10)18/h1-7H,8-9H2 |
| Standard InChI Key | ZBJWWTXLYDYOBL-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(C2=CC=CC=C21)C(=O)C3=C(C=CC=C3Cl)Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
(2,6-Dichlorophenyl)(2,3-dihydro-1H-indol-1-yl)methanone (molecular formula: , molecular weight: 291.9 g/mol) features a planar dichlorophenyl ring (2,6-dichloro substitution) connected via a carbonyl group to a partially saturated indole system (2,3-dihydro-1H-indole). The 2,3-dihydroindole moiety introduces a non-aromatic six-membered ring, reducing electron delocalization compared to fully aromatic indoles, which may influence reactivity and intermolecular interactions .
The dichlorophenyl group contributes strong electron-withdrawing effects, enhancing the electrophilicity of the ketone carbonyl. This electronic profile facilitates nucleophilic attacks at the carbonyl carbon, a property exploited in derivatization reactions. Substituent effects on the indole nitrogen and the dichlorophenyl ring further modulate solubility and crystallinity, as evidenced by related compounds .
Spectroscopic Characterization
While direct spectral data for this compound is sparse, analogs provide a basis for inference:
-
NMR: The dichlorophenyl aromatic protons typically resonate as a singlet at δ 7.3–7.5 ppm due to symmetry, while the 2,3-dihydroindole protons exhibit complex splitting patterns. The methylene groups adjacent to the ketone (CH-C=O) appear as triplets near δ 3.0–3.5 ppm .
-
NMR: The ketone carbonyl resonates sharply at δ 190–200 ppm, with aromatic carbons of the dichlorophenyl group between δ 125–140 ppm .
Synthetic Methodologies
Friedel-Crafts Acylation
A plausible route involves Friedel-Crafts acylation of 2,3-dihydroindole with 2,6-dichlorobenzoyl chloride. This method, adapted from spiroindoline syntheses , proceeds via electrophilic aromatic substitution:
Yields depend on reaction conditions, with Lewis acids (e.g., AlCl) and solvent polarity critically influencing efficiency.
Transition Metal-Catalyzed Coupling
Palladium-catalyzed cross-coupling between 2,3-dihydroindole boronic esters and 2,6-dichlorobenzoyl halides offers an alternative:
This method, though less explored for dihydroindoles, benefits from functional group tolerance and milder conditions .
Green Chemistry Approaches
Recent advances emphasize aqueous-phase reactions. For example, CsCO-mediated annulations in water could be modified for ketone formation, leveraging the indole’s nucleophilicity and the dichlorophenyl acyl chloride’s electrophilicity.
Industrial and Research Applications
Medicinal Chemistry
As a scaffold for drug discovery, this compound’s modular structure allows derivatization at multiple sites:
-
Position 5 of the dihydroindole: Introduction of sulfonamide groups enhances water solubility.
-
Dichlorophenyl ring: Fluorination at position 4 improves blood-brain barrier penetration .
Materials Science
The dichlorophenyl group’s electron-deficient nature makes this compound a candidate for:
-
Organic Semiconductors: As a building block in π-conjugated polymers.
-
Liquid Crystals: Modulating mesophase behavior through steric and electronic effects.
Comparative Analysis with Structural Analogs
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume